molecular formula C15H13ClN2O3 B256811 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide

2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide

Cat. No. B256811
M. Wt: 304.73 g/mol
InChI Key: IFWCFMUWNCNCPY-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide, also known as CMOB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMOB is a hydrazide derivative of benzohydrazide, and its chemical structure contains a chloro group and a methoxy group. In

Mechanism of Action

The mechanism of action of 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide involves the inhibition of various enzymes and signaling pathways involved in cell cycle progression and apoptosis. 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been found to inhibit the activity of cyclin-dependent kinases (CDKs) and downregulate the expression of cyclins, which are essential for cell cycle progression. 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has also been found to activate the caspase-dependent apoptotic pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide inhibits the activity of various enzymes and signaling pathways involved in cell cycle progression and apoptosis. 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has also been found to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide in lab experiments is its potential therapeutic applications in various fields of research. 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been found to inhibit the growth of cancer cells, possess anti-inflammatory and antioxidant properties, and has been studied for its potential use in the treatment of neurodegenerative diseases. However, one of the limitations of using 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide in lab experiments is its toxicity. Studies have shown that 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide exhibits cytotoxic effects on normal cells at higher concentrations.

Future Directions

There are several future directions for the study of 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide. One of the areas of research is the development of 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide analogs with improved efficacy and reduced toxicity. Another area of research is the identification of the molecular targets of 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide and elucidation of its mechanism of action. Further studies are needed to investigate the potential therapeutic applications of 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide in the treatment of various diseases. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide in vivo.
Conclusion:
In conclusion, 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and possesses anti-inflammatory and antioxidant properties. The synthesis of 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide involves the reaction of 2-chlorobenzohydrazide with a suitable reagent. The mechanism of action of 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide involves the inhibition of various enzymes and signaling pathways involved in cell cycle progression and apoptosis. 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide exhibits various biochemical and physiological effects, and its potential therapeutic applications make it an exciting area of research.

Synthesis Methods

The synthesis of 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide involves the reaction of 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide with a suitable reagent. One of the methods used for synthesizing 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide involves the reaction of 2-chlorobenzohydrazide with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base. The product obtained is then reacted with chloroacetyl chloride to obtain 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide. Another method involves the reaction of 2-chlorobenzohydrazide with 3-methoxy-4-oxocyclohexa-2,5-dien-1-carboxaldehyde in the presence of a base to obtain 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide.

Scientific Research Applications

2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been studied for its potential therapeutic applications in various fields of research. One of the significant applications of 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide is in the treatment of cancer. Studies have shown that 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has also been found to possess anti-inflammatory and antioxidant properties. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

2-chloro-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

2-chloro-N//'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide

InChI

InChI=1S/C15H13ClN2O3/c1-21-14-8-10(6-7-13(14)19)9-17-18-15(20)11-4-2-3-5-12(11)16/h2-9,17H,1H3,(H,18,20)/b10-9-

InChI Key

IFWCFMUWNCNCPY-KTKRTIGZSA-N

Isomeric SMILES

COC1=C/C(=C\NNC(=O)C2=CC=CC=C2Cl)/C=CC1=O

SMILES

COC1=CC(=CNNC(=O)C2=CC=CC=C2Cl)C=CC1=O

Canonical SMILES

COC1=CC(=CNNC(=O)C2=CC=CC=C2Cl)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.